molecular formula C16H14N2O3S3 B2392826 2-(4-(methylsulfonyl)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide CAS No. 942008-28-8

2-(4-(methylsulfonyl)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide

Cat. No.: B2392826
CAS No.: 942008-28-8
M. Wt: 378.48
InChI Key: JNFIRSBJCCJKGU-UHFFFAOYSA-N
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Description

2-(4-(methylsulfonyl)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide is a complex organic compound that features both a sulfonyl and a thiazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(methylsulfonyl)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thiourea derivative reacts with an α-haloketone under acidic conditions.

    Introduction of the Thiophene Group: The thiophene moiety can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid reacts with a halogenated thiazole.

    Attachment of the Methylsulfonylphenyl Group: This step involves a nucleophilic aromatic substitution reaction where a methylsulfonyl chloride reacts with a phenyl derivative.

    Final Acetylation: The final step is the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

2-(4-(methylsulfonyl)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

    Oxidation: Oxidized derivatives of the thiophene and thiazole rings.

    Reduction: Reduced forms of the sulfonyl group, such as sulfides.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

2-(4-(methylsulfonyl)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(4-(methylsulfonyl)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide depends on its specific application:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Antimicrobial Activity: It may disrupt microbial cell membranes or interfere with essential microbial enzymes, leading to cell death.

    Anti-inflammatory Activity: The compound could inhibit the production of pro-inflammatory cytokines or block inflammatory signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(methylsulfonyl)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide: can be compared to other thiazole and thiophene derivatives, such as:

Uniqueness

  • Structural Features : The presence of both a sulfonyl group and a thiazole ring in the same molecule is relatively unique and contributes to its diverse reactivity and potential applications.
  • Reactivity : The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.

Biological Activity

The compound 2-(4-(methylsulfonyl)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide has garnered attention in recent research for its diverse biological activities, particularly in the fields of antimicrobial and anticancer applications. This article summarizes key findings from various studies, presenting data on its biological efficacy, mechanisms of action, and structure-activity relationships (SAR).

Antimicrobial Activity

Research indicates that compounds with thiazole and sulfonamide moieties exhibit significant antibacterial properties. A study synthesized derivatives including This compound and evaluated their activity against multiple bacterial strains.

Inhibition Zones

The antimicrobial effectiveness was measured by the zone of inhibition (ZOI) in millimeters against various bacteria:

CompoundConcentration (mM)E. coliS. aureusB. subtilisS. epidermidis
5a889610.5
5b7.587
5c7.56
5d7

This table demonstrates that the compound exhibits potent antibacterial activity, particularly against E. coli and S. aureus .

Anticancer Activity

The anticancer potential of thiazole derivatives has also been explored. A study synthesized various thiazole-based compounds and evaluated their effects on cancer cell lines, including A549 (lung cancer) and C6 (glioma). The assessment involved using MTT assays to measure cell viability and caspase-3 activation to evaluate apoptosis.

Key Findings

  • Compounds with significant anticancer activity : Notably, derivatives containing specific substituents showed enhanced efficacy in inducing apoptosis in tumor cells.
  • Mechanisms : The compounds were found to induce apoptosis through caspase activation, indicating a potential pathway for therapeutic intervention in cancer treatment .

COX Inhibition and Anti-inflammatory Properties

Another critical aspect of the compound's biological profile is its selectivity as a COX-2 inhibitor. Studies have shown that derivatives of the compound demonstrate high selectivity towards COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Selectivity Index

The selectivity index (SI) for various synthesized compounds was reported as follows:

CompoundIC50 (µM)Selectivity Index (SI)
Compound A0.10132
Compound B0.3131.29
Indomethacin-0.079

These results indicate that the synthesized compounds possess a promising profile as selective COX-2 inhibitors, with significantly higher selectivity compared to traditional NSAIDs like indomethacin .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of the compound. Modifications to the thiazole ring and sulfonamide groups have been correlated with enhanced antibacterial and anticancer activities. The presence of electron-donating groups has been linked to increased potency against COX enzymes, while specific substitutions on the phenyl ring have shown improved antimicrobial efficacy .

Properties

IUPAC Name

2-(4-methylsulfonylphenyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S3/c1-24(20,21)12-6-4-11(5-7-12)9-15(19)18-16-17-13(10-23-16)14-3-2-8-22-14/h2-8,10H,9H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFIRSBJCCJKGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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